

# 7-Amino-5-fluoroindolin-2-one chemical structure and properties

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## Compound of Interest

Compound Name: 7-Amino-5-fluoroindolin-2-one

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An In-Depth Technical Guide to **7-Amino-5-fluoroindolin-2-one**: A Core Scaffold in Modern Drug Discovery

## Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **7-Amino-5-fluoroindolin-2-one**, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical and physical properties, established synthetic methodologies, and its critical role as a molecular scaffold, particularly in the development of targeted kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their research and development endeavors.

## Introduction: The Strategic Importance of the Indolinone Core

The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of adenosine triphosphate (ATP). This mimicry allows molecules built upon this scaffold to act as competitive inhibitors at the ATP-binding sites of protein kinases.<sup>[1][2]</sup> Protein kinases are a large family of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.<sup>[2][3]</sup>

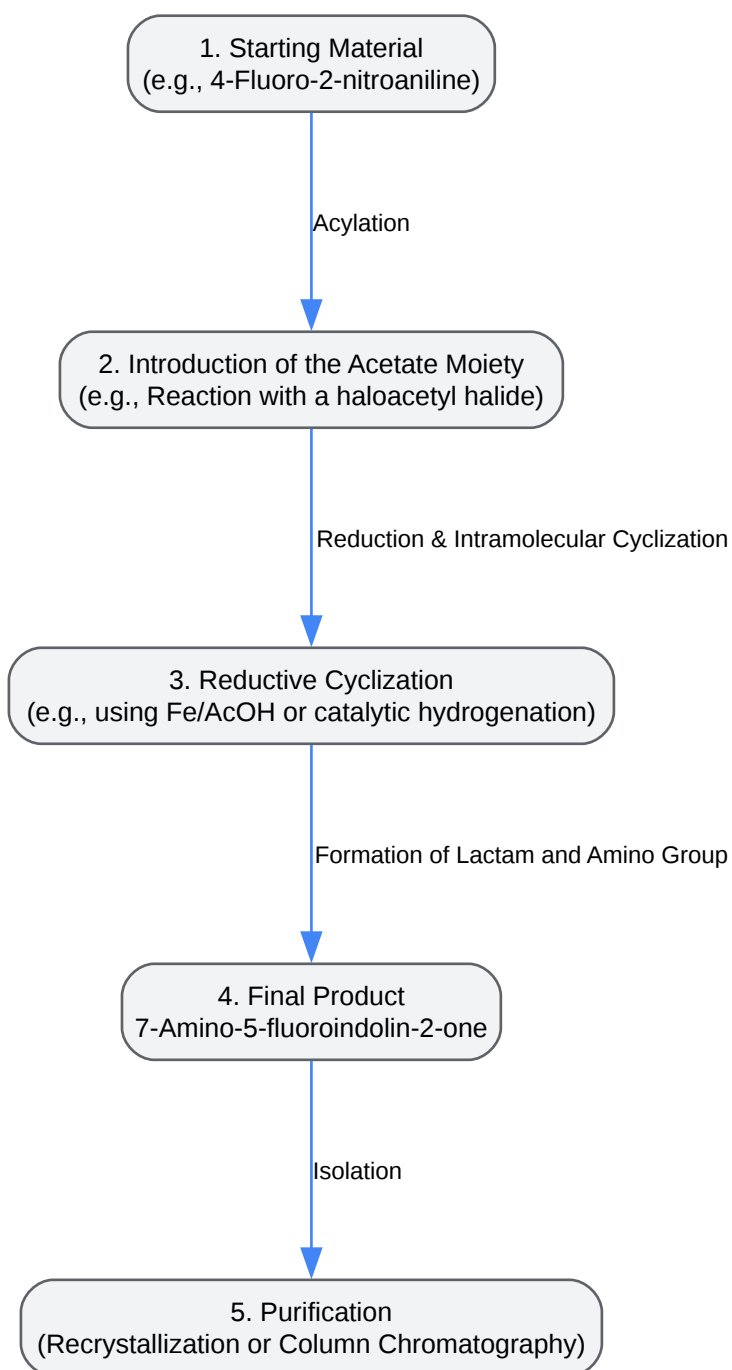
**7-Amino-5-fluoroindolin-2-one** emerges as a particularly valuable derivative. The strategic placement of the fluorine atom and the amino group provides medicinal chemists with powerful tools to fine-tune the pharmacological properties of drug candidates. The fluorine atom can enhance metabolic stability, modulate basicity (pKa) of the nearby amino group, and improve binding affinity through specific, favorable interactions within the target protein.[4][5] The amino group serves as a crucial synthetic handle, allowing for the covalent attachment of various side chains to optimize potency, selectivity, and pharmacokinetic profiles.[6] Consequently, this molecule is not just an intermediate but a cornerstone in the rational design of next-generation therapeutics.

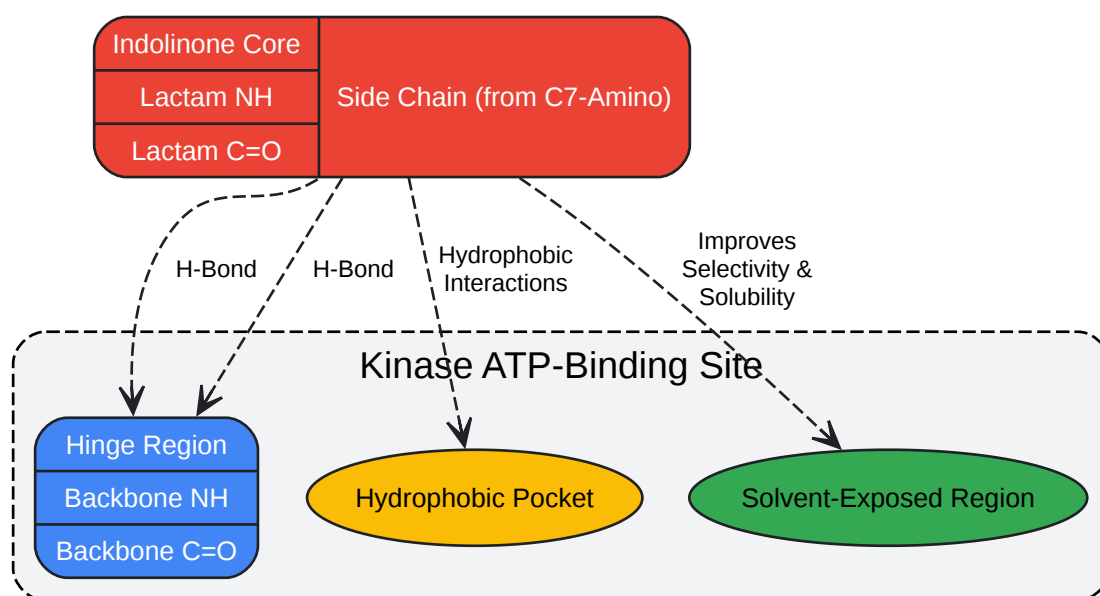
## Molecular Structure and Identification

The foundational step in utilizing any chemical entity is the unambiguous confirmation of its structure and identity.

### Chemical Structure

The molecule consists of a bicyclic indolinone core, with a fluorine atom substituted at position 5 and an amino group at position 7 of the aromatic ring.





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